molecular formula C48H72ClN5O13S2 B3320908 DM4-spdb-L-lysine CAS No. 1280215-91-9

DM4-spdb-L-lysine

Cat. No.: B3320908
CAS No.: 1280215-91-9
M. Wt: 1026.7 g/mol
InChI Key: VUAUZOXSQKWNNO-NBSRGMMNSA-N
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Description

DM4-spdb-L-lysine is a compound used in the field of antibody-drug conjugates (ADCs). It consists of a cytotoxic agent, DM4, linked to an antibody via a linker, N-succinimidyl 4-(2-pyridyldithio) butyrate (SPDB), and conjugated to the amino acid L-lysine. This compound is designed to selectively target and kill cancer cells while minimizing damage to healthy cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DM4-spdb-L-lysine involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale synthesis of DM4: Utilizing optimized reaction conditions to ensure high yield and purity.

    Bulk preparation of SPDB linker: Ensuring consistency and quality of the linker.

    Automated conjugation processes: Using automated systems to conjugate the linker to L-lysine efficiently and reproducibly.

Chemical Reactions Analysis

Types of Reactions

DM4-spdb-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfide-linked DM4.

    Reduction: Free DM4 and reduced SPDB linker.

    Substitution: this compound conjugate.

Scientific Research Applications

DM4-spdb-L-lysine has several scientific research applications:

Mechanism of Action

DM4-spdb-L-lysine exerts its effects through the following mechanism:

Comparison with Similar Compounds

DM4-spdb-L-lysine is compared with other similar compounds such as:

    DM1-spdb-L-lysine: Similar to DM4 but with a different substitution adjacent to the sulfhydryl handle.

    DM4-smcc-L-lysine: Uses a thioether linker (SMCC) instead of SPDB.

    DM1-smcc-L-lysine: Combines DM1 with a thioether linker (SMCC)

Uniqueness

This compound is unique due to its specific linker chemistry, which provides stability in plasma and selective cleavage inside cells, ensuring targeted delivery of the cytotoxic agent .

Properties

IUPAC Name

(2S)-2-amino-6-[4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72ClN5O13S2/c1-28-15-13-17-36(64-10)48(62)27-35(65-45(61)52-48)29(2)42-47(6,67-42)37(26-40(57)54(8)33-24-31(23-28)25-34(63-9)41(33)49)66-44(60)30(3)53(7)39(56)19-20-46(4,5)69-68-22-14-18-38(55)51-21-12-11-16-32(50)43(58)59/h13,15,17,24-25,29-30,32,35-37,42,62H,11-12,14,16,18-23,26-27,50H2,1-10H3,(H,51,55)(H,52,61)(H,58,59)/b17-13+,28-15+/t29-,30+,32+,35+,36-,37+,42+,47+,48+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAUZOXSQKWNNO-NBSRGMMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72ClN5O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280215-91-9
Record name DM4-spdb-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1280215919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DM4-SPDB-L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MDF4WB915
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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